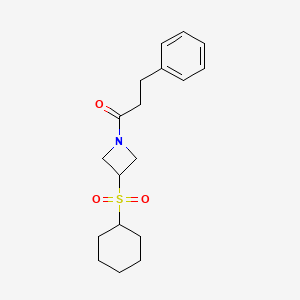

2-(2,4-dichlorophenoxy)-N-(3-methylisothiazol-5-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related heterocyclic acetamide derivatives typically involves multi-step reactions starting with the acylation of amines or the reaction of activated acids with heterocyclic compounds. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves esterification, hydrazinolysis, cyclization, and final substitution reactions . Similarly, the synthesis of N-[(2,4-dichlorophenyl)methyl]-2-(1-(R-benzyl)-2,4-dioxo-quinazolin-3-yl)acetamides is achieved by alkylation of a quinazolinone derivative with chloromethylbenzene . These methods could potentially be adapted for the synthesis of "2-(2,4-dichlorophenoxy)-N-(3-methylisothiazol-5-yl)acetamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of heterocyclic acetamides is often confirmed using spectroscopic methods such as FT-IR, NMR, and sometimes X-ray crystallography. For example, the structure of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was characterized by FT-IR, 1H and 13C NMR, and X-ray crystallography . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of heterocyclic acetamides can be influenced by the presence of functional groups and the nature of the heterocycle. For instance, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds, which can further undergo hydrolysis and alcoholysis reactions . The chemical reactivity of "2-(2,4-dichlorophenoxy)-N-(3-methylisothiazol-5-yl)acetamide" would likely be influenced by the electron-withdrawing effects of the dichlorophenoxy group and the electron-donating effects of the methylisothiazolyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic acetamides, such as solubility, melting point, and stability, are determined by their molecular structure. Computational methods, such as density functional theory (DFT), can be used to predict these properties and to analyze the electronic structure of the compounds . The physical properties are important for the formulation of these compounds as drugs and their behavior in biological systems.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research involving compounds with similar structures to 2-(2,4-dichlorophenoxy)-N-(3-methylisothiazol-5-yl)acetamide primarily focuses on their synthesis and structural characterization. For instance, Xue et al. (2008) reported on the synthesis and crystal structure of a novel compound related to this structure, providing insights into its molecular configuration and potential interactions based on crystallographic analysis (Xue, Si-jia, et al., 2008).

Biological and Pharmacological Applications

Research on similar compounds has explored their biological and pharmacological applications. For example, Basra et al. (2019) investigated the anti-inflammatory and anti-thrombotic properties of 1,3,4-Oxadiazole derivatives in rats, demonstrating their potential in medical applications (Basra, Muhammadasim Raza, et al., 2019). This suggests that compounds with related structures could also possess significant pharmacological benefits.

Molecular Docking and Drug Development

The synthesis and evaluation of derivatives of similar compounds for their antimicrobial and anticancer activities have been subjects of interest. Mehta et al. (2019) synthesized and evaluated a series of derivatives for their in vitro antimicrobial and anticancer activities, along with molecular docking studies to assess their potential as drug candidates (Mehta, S., et al., 2019).

Environmental and Agricultural Applications

In addition to biomedical research, compounds with similar structures have been studied for their environmental and agricultural applications. Pernak et al. (2013) synthesized ionic liquids containing the (2,4-dichlorophenoxy)acetate anion, exploring their use as herbicides and plant growth regulators, indicating the potential agricultural applications of related compounds (Pernak, J., et al., 2013).

Propriétés

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2S/c1-7-4-12(19-16-7)15-11(17)6-18-10-3-2-8(13)5-9(10)14/h2-5H,6H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDBQMKQFHNTFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2522672.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(tert-butyl)urea](/img/structure/B2522674.png)

![1-[5-(4-chlorophenyl)-3'-(furan-2-yl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2522676.png)

![Diethyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2522681.png)

![9-(3,5-dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)